molecular formula C13H11BrFNO B8059684 2-Bromo-4-[(2-fluorobenzyl)oxy]aniline

2-Bromo-4-[(2-fluorobenzyl)oxy]aniline

Cat. No.: B8059684
M. Wt: 296.13 g/mol
InChI Key: CAZYONXCUQCSTM-UHFFFAOYSA-N
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Description

2-Bromo-4-[(2-fluorobenzyl)oxy]aniline is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and an aniline group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Fluorination: The compound can be synthesized by first brominating aniline to form 2-bromoaniline, followed by fluorination at the appropriate position.

  • Benzyl Ether Formation: The fluorobenzyl group can be introduced through a reaction with 2-fluorobenzyl chloride and an aniline derivative under basic conditions.

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.

Types of Reactions:

  • Oxidation: The aniline group can be oxidized to form various derivatives, including nitro compounds and azo dyes.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of different aniline derivatives.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are employed in substitution reactions.

Major Products Formed:

  • Nitro Compounds: Resulting from the oxidation of the aniline group.

  • Hydrogenated Derivatives: Formed through the reduction of the bromine atom.

  • Substituted Anilines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-4-[(2-fluorobenzyl)oxy]aniline finds applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of enzyme inhibition and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Bromo-4-[(2-fluorobenzyl)oxy]aniline is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-Bromoaniline: Lacks the fluorobenzyl group.

  • 4-Fluoroaniline: Lacks the bromine atom.

  • Benzyl Aniline Derivatives: Different substituents on the benzyl group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-bromo-4-[(2-fluorophenyl)methoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO/c14-11-7-10(5-6-13(11)16)17-8-9-3-1-2-4-12(9)15/h1-7H,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZYONXCUQCSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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